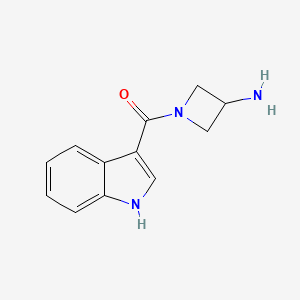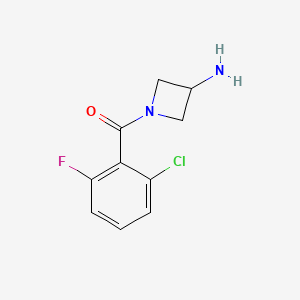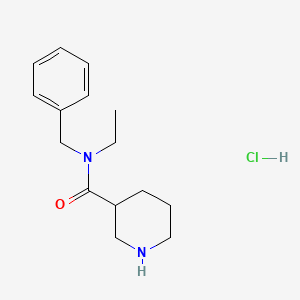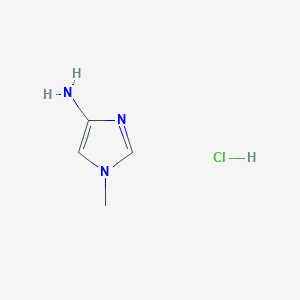![molecular formula C13H18OS B1466580 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1487084-54-7](/img/structure/B1466580.png)
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol
Overview
Description
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol, also known as 1-BSMC, is an organic compound that has a wide range of applications in the fields of chemistry and biology. 1-BSMC has been found to have a variety of beneficial properties, including antifungal, antibacterial, and anti-inflammatory activities. It is also used as an intermediate in the synthesis of various compounds.
Scientific Research Applications
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol has been studied extensively in the fields of chemistry and biology. In chemistry, it has been used as an intermediate in the synthesis of various compounds, such as carboxylic acids and amines. In biology, it has been found to have a variety of beneficial properties, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential to act as a neuroprotective agent and to reduce inflammation.
Mechanism of Action
The exact mechanism of action of 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol is not yet fully understood. However, it is thought to act by binding to and inhibiting the activity of certain enzymes involved in the synthesis of cell wall components and other cellular processes. In addition, it has been found to interact with certain receptors and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol has been found to have a variety of beneficial biochemical and physiological effects. In laboratory studies, it has been found to have antifungal, antibacterial, and anti-inflammatory activities. It has also been found to have neuroprotective effects and to reduce inflammation. In addition, it has been found to have antioxidant and antinociceptive activities.
Advantages and Limitations for Lab Experiments
The use of 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and is readily available. Second, it has a wide range of beneficial biochemical and physiological effects, making it useful for a variety of applications. However, there are also some limitations to its use in laboratory experiments. For example, it has not yet been studied extensively in vivo, so its effects in a living organism are not yet fully understood.
Future Directions
There are a number of potential future directions for 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol research. First, further studies should be conducted to better understand its mechanism of action and its potential effects in a living organism. Second, it could be used as a starting point for the synthesis of novel compounds with potential therapeutic applications. Third, it could be used to develop new antifungal, antibacterial, and anti-inflammatory agents. Finally, it could be used to develop new neuroprotective agents and to reduce inflammation.
properties
IUPAC Name |
1-(benzylsulfanylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c14-13(8-4-5-9-13)11-15-10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXZOPZGKVGFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466504.png)




![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)

